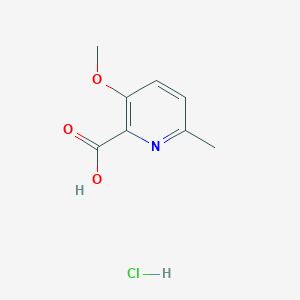

3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride

Description

3-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by a methoxy group (-OCH₃) at position 3, a methyl group (-CH₃) at position 6, and a carboxylic acid (-COOH) group at position 2, with a hydrochloride salt modification. Its molecular formula is C₈H₁₀ClNO₃, and it is listed in supplier catalogs as a specialty chemical for pharmaceutical or synthetic applications .

For example, 5-methoxypyridine-2-carboxylic acid is synthesized by oxidizing 5-methoxy-2-methylpyridine with KMnO₄ under controlled conditions . Similar strategies likely apply to the target compound, with adjustments for substituent positions.

Properties

IUPAC Name |

3-methoxy-6-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(12-2)7(9-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUMJRPLDDBCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of 3-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst to introduce the methoxy group . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxy-6-methylpyridine-2-carboxylic acid.

Reduction: Formation of 3-methoxy-6-methylpyridine-2-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Methoxy and 6-Methoxypyridine-2-Carboxylic Acids

- Structural Differences : These isomers differ in methoxy group placement (positions 5 or 6) compared to the target compound’s 3-methoxy substitution.

- Physicochemical Properties: 5-Methoxypyridine-2-carboxylic acid (C₇H₇NO₃) has a melting point (mp) of 167°C . 6-Methoxypyridine-2-carboxylic acid (C₇H₇NO₃) exhibits a lower mp (129–130°C), suggesting reduced crystallinity due to steric or electronic effects .

- Functional Implications : Positional differences influence solubility and reactivity. For instance, the 3-methoxy group in the target compound may enhance steric hindrance at the pyridine ring, affecting binding in biological systems.

Chloro-Substituted Analogues

3-Chloro-6-Methoxypyridine-2-Carboxylic Acid

- Structural Differences: Replaces the 6-methyl group with chlorine (Cl) at position 3 (C₇H₆ClNO₃) .

- Electronic Effects : The electronegative Cl atom increases the compound’s polarity and may alter acidity. The carboxylic acid pKa is likely lower than the target compound due to Cl’s electron-withdrawing effect.

3-Chloro-6-Hydroxypyridine-2-Carboxylic Acid

- Structural Differences: Features a hydroxyl (-OH) group at position 6 instead of methoxy (-OCH₃) (C₆H₄ClNO₃) .

- However, it may also reduce stability under acidic conditions compared to the methoxy-substituted target compound.

Amino-Substituted Derivatives

- Example: 3-Amino-6-methoxy-2-methylpyridine hydrochloride (C₈H₁₂ClN₂O) .

- Functional Contrast: Replacing the carboxylic acid with an amino (-NH₂) group drastically alters chemical behavior. The amino group introduces basicity, while the hydrochloride salt improves water solubility, similar to the target compound.

Biological Activity

3-Methoxy-6-methylpyridine-2-carboxylic acid hydrochloride, a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure with methoxy and methyl substituents. The chemical formula is , and it exhibits a molecular weight of approximately 195.62 g/mol. The presence of the carboxylic acid functional group contributes to its acidity and potential reactivity in biological systems.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of pyridine have been shown to inhibit tumor cell proliferation in various cancer models. A notable study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases, which are crucial for programmed cell death .

Antimicrobial Properties

Research has also demonstrated the antimicrobial activity of related pyridine derivatives. In vitro tests revealed that these compounds can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies involving animal models of neurodegenerative diseases have shown that this compound can reduce oxidative stress and inflammation in neuronal tissues. This effect is attributed to its ability to modulate signaling pathways involved in neuroinflammation, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.

- Modulation of Cell Signaling Pathways : It has been observed to influence pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Study on Antitumor Activity : A study published in a peer-reviewed journal examined the effects of this compound on human leukemia cells. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, with IC50 values demonstrating significant potency compared to standard chemotherapeutic agents.

- Neuroprotective Study : In a model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuronal death, correlating with decreased levels of pro-inflammatory cytokines .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.